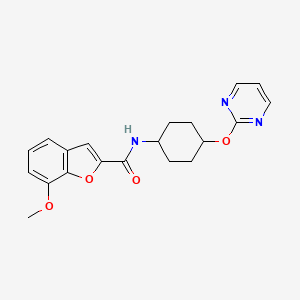
7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-Methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzofuran-2-carboxamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cellular models, and implications for drug development.
Chemical Structure and Properties
The compound features a benzofuran core with a methoxy group and a pyrimidine moiety linked through a cyclohexyl spacer. Its molecular formula is C20H24N2O3, and it exhibits specific physicochemical properties that influence its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Kinases : Inhibiting cyclin-dependent kinases (CDKs) has been linked to the regulation of cell cycle progression and apoptosis. This compound may exhibit similar inhibitory effects.
- E3 Ligases : The compound's structure suggests potential interactions with E3 ubiquitin ligases, which play critical roles in protein degradation pathways.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Neuroprotective Effects : In studies involving primary cultured rat cortical neurons, derivatives of benzofuran compounds showed significant protection against NMDA-induced excitotoxicity. The compound exhibited neuroprotective effects comparable to known NMDA antagonists like memantine at concentrations as low as 30 μM .
- Anticancer Activity : The compound's efficacy against cancer cell lines has been assessed. For instance, it demonstrated an IC50 value ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil .
Case Studies
- Case Study 1 : A study on the neuroprotective effects highlighted that this compound significantly reduced neuronal damage in models of excitotoxicity.
- Case Study 2 : In cancer research, this compound was shown to induce apoptosis in various tumor cell lines by modulating kinase activity and promoting cell cycle arrest.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Neuroprotection | Rat Cortical Neurons | ~30 | NMDA receptor antagonism |
| Anticancer | MCF-7 | 0.87 - 12.91 | CDK inhibition |
| Antioxidant | Cell-free assays | N/A | Free radical scavenging |
Discussion
The findings suggest that this compound holds promise as a neuroprotective and anticancer agent. Its ability to modulate key pathways involved in cell survival and proliferation positions it as a candidate for further development in therapeutic contexts.
Propiedades
IUPAC Name |
7-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-5-2-4-13-12-17(27-18(13)16)19(24)23-14-6-8-15(9-7-14)26-20-21-10-3-11-22-20/h2-5,10-12,14-15H,6-9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLVUOUFKFELJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCC(CC3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













